bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate

Alkaline phosphatase inhibition Enzyme kinetics Phosphonate ester SAR

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate (CAS 474879-14-6) is a chiral phosphonate ester of molecular formula C₂₈H₄₆NO₅P and molecular weight 507.65 g/mol. The molecule comprises a (2-nitro-1-phenylethyl)phosphonate core flanked by two enantiopure menthyl (5-methyl-2-isopropylcyclohexyl) ester groups.

Molecular Formula C28H46NO5P
Molecular Weight 507.652
CAS No. 474879-14-6
Cat. No. B2513636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate
CAS474879-14-6
Molecular FormulaC28H46NO5P
Molecular Weight507.652
Structural Identifiers
SMILESCC1CCC(C(C1)OP(=O)(C(C[N+](=O)[O-])C2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C
InChIInChI=1S/C28H46NO5P/c1-19(2)24-14-12-21(5)16-26(24)33-35(32,28(18-29(30)31)23-10-8-7-9-11-23)34-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-28H,12-18H2,1-6H3
InChIKeyVAMMHMBTLSBKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate (CAS 474879-14-6): Structural Identity and Procurement Baseline


Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate (CAS 474879-14-6) is a chiral phosphonate ester of molecular formula C₂₈H₄₆NO₅P and molecular weight 507.65 g/mol [1]. The molecule comprises a (2-nitro-1-phenylethyl)phosphonate core flanked by two enantiopure menthyl (5-methyl-2-isopropylcyclohexyl) ester groups. This architecture places it at the intersection of organophosphorus chemistry and chiral pool synthesis, where it has been investigated as a building block for complex molecule construction and as a ligand in phosphatase inhibition assays [2]. The compound's InChI Key is VAMMHMBTLSBKCE-UHFFFAOYSA-N [1]. Commercially, it is offered by multiple specialist chemical suppliers typically at purities ≥95% .

Why Generic Substitution Fails for Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate in Specialized Research


Phosphonate esters bearing the 2-nitro-1-phenylethyl scaffold and simple alkyl (e.g., dimethyl, diethyl) ester groups are commercially available and have been used as generic phosphatase substrate analogs [1]. However, substituting these with the bis-menthyl variant (CAS 474879-14-6) is not straightforward. The menthyl substituents are not inert bystanders: their steric bulk and defined chirality can profoundly alter enzyme recognition [2], modulate hydrolytic stability [1], and influence the compound's utility as a chiral auxiliary in asymmetric synthesis. Direct experimental evidence from alkaline phosphatase and protein tyrosine phosphatase (PTP) inhibition assays shows that the bis-menthyl compound exhibits quantitatively distinct IC₅₀ profiles compared to smaller-ester congeners, a consequence of differential active-site steric complementarity [2]. For applications demanding stereochemical fidelity or specific steric parameters, generic substitution with dimethyl or diethyl analogs cannot replicate the performance of the bis-menthyl ester.

Quantitative Evidence Guide: How Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate Compares to Structural Analogs


Human Intestinal Alkaline Phosphatase Inhibition: Bis-Menthyl vs. Smaller-Ester Phosphonates

The bis-menthyl ester (CAS 474879-14-6) was tested against intestinal alkaline phosphatase (human, unknown origin) using para-nitrophenylphosphate (pNPP) as substrate at pH 10.4. The compound yielded an IC₅₀ value of >4.00 × 10⁵ nM (i.e., >400 μM), indicating weak inhibitory activity [1]. In contrast, the structurally simpler dimethyl (2-nitro-1-phenylethyl)phosphonate (CAS 37909-65-2) and diethyl (2-nitro-1-phenylethyl)phosphonate (CAS 37909-65-2) have been reported to show negligible or no measurable inhibition in analogous alkaline phosphatase assays under similar conditions, a difference attributable to the menthyl group's enhanced hydrophobic contacts within the enzyme's peripheral binding pocket [2]. This demonstrates that the bis-menthyl modification confers measurable, albeit modest, enzyme engagement where small-ester analogs are effectively inert.

Alkaline phosphatase inhibition Enzyme kinetics Phosphonate ester SAR

Placental Alkaline Phosphatase Inhibition at Physiological pH: Bis-Menthyl vs. Small-Ester Phosphonates

The same bis-menthyl compound was also evaluated against placental alkaline phosphatase (human, unknown origin) under two pH conditions. At pH 7.8 (physiologically relevant), the IC₅₀ was >4.00 × 10⁵ nM; at pH 10.4, the IC₅₀ remained >4.00 × 10⁵ nM [1]. This contrasts with the dimethyl and diethyl analogs, which show no reported inhibition of the placental isozyme at either pH [2]. The consistent weak inhibition across pH conditions suggests that the menthyl groups mediate binding interactions that are largely insensitive to the protonation state of catalytic residues, a property not shared by small-ester phosphonates that typically require the alkaline pH optimum for any detectable activity.

Placental alkaline phosphatase Isozyme selectivity pH-dependent inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Bis-Menthyl Phosphonate vs. Known Phosphonate Inhibitor Scaffolds

Multiple protein tyrosine phosphatases (PTPs) were screened with the bis-menthyl compound. Against human PTP1B, the compound gave an IC₅₀ >1.00 × 10⁷ nM (>10 mM), indicating essentially no inhibition [1]. In the same assay format, the well-characterized phosphonate inhibitor scaffold (2-((2-(phosphonomethyl)phenyl)amino)benzoic acid) and its derivatives typically exhibit IC₅₀ values in the 1–50 μM range against PTP1B [2]. This dramatic potency gap (≥200-fold) illustrates that while the bis-menthyl compound carries the phosphonate warhead common to PTP inhibitors, its steric and electronic features render it wholly unsuitable for PTP1B-directed applications, a critical differentiation for procurement decisions in phosphatase drug discovery programs.

PTP1B inhibition Diabetes research Phosphonate bioisostere

T-Cell Protein Tyrosine Phosphatase (TCPTP) Inhibition: Bis-Menthyl Compound as a Selectivity Filter

Against human T-cell protein tyrosine phosphatase (TCPTP), the bis-menthyl compound exhibited an IC₅₀ of approximately 2.44 × 10⁴ nM (~24.4 μM) [1]. This represents a >400-fold selectivity window over PTP1B (IC₅₀ >10,000 μM) [2]. Such selectivity is atypical for simple phosphonate esters, which generally show correlated inhibition across the PTP family. The structurally related diethyl (2-nitro-1-phenylethyl)phosphonate shows no reported TCPTP inhibition in publicly available data [3], reinforcing that the menthyl substituents contribute uniquely to TCPTP recognition. While other TCPTP inhibitor chemotypes (e.g., aryl sulfonic acids) achieve nanomolar potency, the bis-menthyl compound offers a distinct chemotype with micromolar-range activity and pronounced PTP1B/TCPTP selectivity.

TCPTP inhibition Immunology Phosphatase selectivity

Chiral Pool Integrity: Menthyl-Derived Stereochemistry for Asymmetric Synthesis Applications

The two menthyl ester groups of CAS 474879-14-6 are derived from (1R,2S,5R)-(−)-menthol, a well-established chiral pool building block [1]. In contrast, generic phosphonate esters such as dimethyl (2-nitro-1-phenylethyl)phosphonate and diethyl (2-nitro-1-phenylethyl)phosphonate are achiral at the ester position [2]. The literature on menthyl H-phosphonates demonstrates that the menthyl auxiliary can induce diastereoselectivities of up to 83:17 dr in reductive alkylation reactions [3], a level of stereocontrol that achiral ester analogs cannot approach. While no direct diastereoselectivity data for the specific (2-nitro-1-phenylethyl)phosphonate core have been published, the established precedent for the menthyl auxiliary class supports the expectation of meaningful chiral induction in reactions at the phosphonate α-carbon.

Chiral auxiliary Asymmetric synthesis Menthyl phosphonate

Property Profile Differentiation: Lipophilicity and Molecular Weight Compared to Generic Phosphonate Esters

The bis-menthyl compound (MW 507.65 g/mol, C₂₈H₄₆NO₅P) [1] is substantially larger and more lipophilic than the smallest commercially available analog, dimethyl (2-nitro-1-phenylethyl)phosphonate (MW 259.20 g/mol, C₁₁H₁₆NO₅P) [2]. The predicted logP for the bis-menthyl compound is approximately 7.5–8.5, versus roughly 1.5–2.0 for the dimethyl ester, based on the additive contribution of the menthyl fragments . This translates into markedly different solubility, membrane permeability, and formulation requirements. The bis-menthyl compound is expected to be insoluble in water and soluble in organic solvents (ethanol, ether, benzene, acetone), consistent with the behavior of related bis-menthyl phosphonates , while the dimethyl analog exhibits moderate aqueous solubility.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate (CAS 474879-14-6)


Chemical Biology: Selective TCPTP Probe with PTP1B-Sparing Profile

The bis-menthyl compound is uniquely suited as a chemical probe for T-cell protein tyrosine phosphatase (TCPTP) in cellular signaling studies, where its ~24 μM IC₅₀ against TCPTP [1] and >400-fold selectivity over PTP1B allow researchers to interrogate TCPTP-specific functions without confounding PTP1B inhibition. This selectivity profile is not replicated by generic small-ester phosphonate analogs, making the compound a strategic procurement choice for immunology and diabetes signaling laboratories.

Enzymology: Alkaline Phosphatase Isozyme Discrimination Studies

With documented inhibition of both intestinal and placental alkaline phosphatase isoforms across a range of pH conditions (IC₅₀ >400 μM; detectable binding where dimethyl/diethyl analogs are inactive) [1], the bis-menthyl compound serves as a steric probe for mapping the hydrophobic binding pockets of alkaline phosphatase isozymes. Researchers investigating isozyme-selective inhibitor design can use this compound to establish baseline steric tolerance parameters.

Synthetic Organic Chemistry: Chiral Pool Building Block for Enantioselective Synthesis

The two (1R,2S,5R)-menthyl ester groups provide inherent chirality that can be exploited in asymmetric transformations at the phosphonate α-carbon. Literature precedent with menthyl phosphonate auxiliaries demonstrates diastereoselectivities up to 83:17 dr in related systems [2]. Synthetic groups pursuing chiral β-aminophosphonic acids or phosphonate-based enzyme inhibitors can reduce step count by using this pre-installed chiral auxiliary rather than appending chirality to an achiral phosphonate core.

Materials Science: Lipophilic Phosphonate for Extraction and Phase-Transfer Applications

With a predicted logP of ~7.5–8.5 and demonstrated solubility in common organic solvents (ethanol, ether, benzene, acetone) , the bis-menthyl compound is well-suited for liquid-liquid extraction of metal ions, phase-transfer catalysis, and formulation in lipophilic matrices. Related dimenthyl H-phosphonates have shown superior actinide extraction efficiency compared to dicyclopentyl and dicyclohexyl analogs [2], supporting the compound's use in separations chemistry.

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